methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Description
Methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.11715500 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
For instance, similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may have a similar effect on these pathways, leading to downstream effects such as cell cycle arrest and apoptosis.
Result of Action
Based on the effects of similar compounds, it can be inferred that the compound may cause cell cycle arrest and induce apoptosis in certain cancer cells .
Biological Activity
Methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (commonly referred to as the target compound) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a unique structure that combines elements of pyrrole and quinoxaline with a benzodioxole moiety. The molecular formula is C15H14N2O4, with a molecular weight of approximately 286.28 g/mol. The structural complexity contributes to its diverse biological activities.
Pharmacological Properties
Research has indicated that compounds with similar structural frameworks to the target compound exhibit various pharmacological effects:
- Antitumor Activity : Quinoxaline derivatives have shown significant antitumor properties, particularly in inhibiting specific cancer cell lines. For instance, derivatives have been reported to inhibit BRAF(V600E) and EGFR pathways, which are critical in cancer proliferation and survival .
- Antimicrobial Activity : The target compound's analogs have demonstrated notable antibacterial and antifungal activities. Quinoxaline derivatives are known to disrupt bacterial cell walls and inhibit fungal growth, making them potential candidates for antibiotic development .
- Neuropharmacological Effects : Some studies suggest that quinoxaline derivatives possess neuropharmacological activities such as analgesia and anxiolytic effects. This is particularly relevant for compounds designed for treating neurological disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the target compound. Key findings include:
- Substituent Effects : Modifications on the benzodioxole and pyrrole rings can enhance or diminish activity. For example, introducing halogen groups has been associated with increased cytotoxicity against specific cancer cell lines .
- Functional Groups : The presence of amino and carboxylate groups contributes significantly to the bioactivity by influencing solubility and receptor binding affinity .
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A study reported that certain quinoxaline derivatives exhibited potent cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells. The combination of these derivatives with established chemotherapeutics like doxorubicin showed synergistic effects, enhancing overall efficacy .
- Neuropharmacological Research : Another investigation into quinoxalinone derivatives revealed their potential as analgesics and anxiolytics, demonstrating significant effects in animal models for pain and anxiety .
- Antimicrobial Testing : Research highlighted the antimicrobial properties of related pyrazole derivatives, which could provide insights into developing new treatments for resistant bacterial strains .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-26-20(25)16-17-19(23-13-5-3-2-4-12(13)22-17)24(18(16)21)9-11-6-7-14-15(8-11)28-10-27-14/h2-8H,9-10,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGUIFUEHGDUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC5=C(C=C4)OCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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